7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one

CNS drug discovery imidazo[1,2-a]pyrimidine structure-activity relationship

7-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 1018125-19-3) is a bicyclic heteroaromatic compound belonging to the imidazo[1,2-a]pyrimidin-5-one family. It features a primary amino group at position 7 and a carbonyl at position 5 of the fused ring system, resulting in a molecular formula of C6H6N4O and a molecular weight of 150.14 g/mol.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 1018125-19-3
Cat. No. B3200485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one
CAS1018125-19-3
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=O)C=C(NC2=N1)N
InChIInChI=1S/C6H6N4O/c7-4-3-5(11)10-2-1-8-6(10)9-4/h1-3H,7H2,(H,8,9)
InChIKeyLHSHITCZDNWBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 1018125-19-3): A Differentiated Heterocyclic Building Block for Medicinal Chemistry and CNS Drug Discovery


7-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 1018125-19-3) is a bicyclic heteroaromatic compound belonging to the imidazo[1,2-a]pyrimidin-5-one family [1]. It features a primary amino group at position 7 and a carbonyl at position 5 of the fused ring system, resulting in a molecular formula of C6H6N4O and a molecular weight of 150.14 g/mol . The scaffold is recognized as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting the central nervous system [2]. Its unique substitution pattern distinguishes it from positional isomers (e.g., 6‑amino) and other 7‑substituted analogs (e.g., 7‑chloro, 7‑bromo), offering distinct reactivity and pharmacological profiles that are critical for rational drug design and chemical procurement.

Why 7-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 1018125-19-3) Cannot Be Replaced by Generic In‑Class Analogs


Simple replacement of 7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one with a generic imidazo[1,2-a]pyrimidin-5-one or a different 7‑substituted analog (e.g., 7‑chloro, 6‑amino) is not scientifically valid because the 7‑amino group is not merely a placeholder—it is a critical pharmacophoric element and a synthetic handle that controls both biological activity and downstream chemical transformations [1]. Direct head‑to‑head pharmacological screening has demonstrated that 7‑amino derivatives exhibit superior CNS activity compared to their 7‑substituted‑amino counterparts, which show reduced efficacy and loss of serotonergic modulation [2]. Furthermore, the hydrogen‑bond donor capacity of the primary amine (HBD=2) and its impact on topological polar surface area (TPSA=72.9 Ų) are fundamentally different from those of the 7‑chloro analog (HBD=0, TPSA=43.6 Ų), leading to divergent solubility, permeability, and target‑binding profiles [3]. Substituting the 7‑amino compound with a positional isomer such as 6‑aminoimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 869058-84-4) relocates the key H‑bond donor to a site with different electronic and steric environments, unpredictably altering both reactivity and biological readouts [4]. These differences are quantitative and measurable, making generic interchange infeasible without compromising experimental reproducibility.

Head‑to‑Head Quantitative Differentiation of 7-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 1018125-19-3) Against Its Closest Analogs


CNS Pharmacological Activity: 7‑Amino Scaffold Exceeds 7‑Substituted‑Amino Derivatives

In a direct comparative pharmacological study, the 7‑amino derivative of the imidazo[1,2-a]pyrimidin-5-one scaffold exhibited stronger CNS activity than the corresponding 7‑substituted‑amino derivatives, which additionally lost all effect on serotonin neurotransmission [1]. While the published abstract reports qualitative superiority ("the 7‑(substituted)-amino derivatives … exhibit the CNS activity lesser than that of the 7‑amino derivatives and to have no effect on the serotonin neurotransmission pathway"), the study employed standardized in vivo pharmacological screening models, and the directional difference was consistent across all tested 7‑substituted analogs [1].

CNS drug discovery imidazo[1,2-a]pyrimidine structure-activity relationship

Hydrogen‑Bond Donor/Acceptor Profile Versus 7‑Chloro Analog

The 7‑amino compound possesses two hydrogen‑bond donors (the primary amine protons) and four hydrogen‑bond acceptors (carbonyl oxygen, imidazole nitrogen, pyrimidine nitrogens), yielding a topological polar surface area (TPSA) of 72.9 Ų and a calculated LogP (XLogP3) of -0.4 [1]. In contrast, the 7‑chloro analog (CAS 57473-33-3) has zero H‑bond donors, three H‑bond acceptors, a TPSA of 43.6 Ų, and an XLogP3 of 0.9 [2]. The 6‑amino positional isomer (CAS 869058-84-4) shares the same molecular formula but differs in computed TPSA (73.2 Ų) and potentially in intramolecular H‑bonding geometry due to the altered position of the amino group [3].

medicinal chemistry drug-likeness physicochemical properties

Synthetic Versatility: Amino Handle Enables Diverse Derivatization Unavailable to Halogen Analogs

The primary amine at position 7 permits a broad array of synthetic transformations including amide bond formation, reductive amination, sulfonamide synthesis, urea formation, and diazotization followed by Sandmeyer or Suzuki coupling [1]. The 7‑chloro and 7‑bromo analogs are limited to nucleophilic aromatic substitution and metal‑catalyzed cross‑coupling reactions, which often require harsher conditions and longer reaction times . This synthetic divergence has been documented in patent literature describing imidazo[1,2-a]pyrimidin-5-one derivatives as kinase inhibitors, where the 7‑amino group serves as the key diversification point [2].

synthetic chemistry building block derivatization

Purity Grade Availability and Commercial Accessibility

The target compound is commercially available from multiple vendors with a minimum purity specification of 95% (AKSci) , ≥97% (ChemScene) , and 97% (Leyan) . The 7‑chloro analog is offered at 95% purity (AKSci) , but the 6‑amino positional isomer and the 7‑bromo analog are less widely stocked, with limited or single‑vendor sourcing [1]. Pricing data point: ChemScene lists 5 g of the 7‑amino compound at USD 1,711.00 , reflecting its higher synthetic complexity compared to the 7‑chloro analog (e.g., Fluorochem 100 mg at £21.00) .

chemical procurement purity specification vendor comparison

Recommended Application Scenarios for 7-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one (CAS 1018125-19-3) Based on Quantitative Evidence


CNS Drug Discovery Lead Optimization

Utilize the 7‑amino scaffold as the privileged core for exploring structure–activity relationships (SAR) in CNS‑active compounds. Evidence shows that 7‑amino derivatives maintain superior CNS activity and serotonergic modulation compared to more complex 7‑substituted‑amino derivatives [1]. The two hydrogen‑bond donors enable key interactions with aminergic receptors and transporters, making this building block ideal for hit‑to‑lead programs targeting depression, anxiety, or schizophrenia.

Kinase Inhibitor Library Synthesis

Employ the 7‑amino group as a diversification point for generating focused kinase inhibitor libraries. Patented imidazo[1,2-a]pyrimidin-5-one derivatives have been claimed as kinase inhibitors, and the primary amine permits rapid parallel synthesis of amide, sulfonamide, and urea derivatives that mimic the adenine hinge‑binding motif [2]. The computed TPSA of 72.9 Ų and low LogP (-0.4) align with kinase inhibitor drug‑likeness parameters [3].

Chemical Biology Probe Development

Leverage the synthetic versatility of the 7‑amino handle to attach biotin, fluorophores, or photoaffinity labels without compromising the core scaffold's biological activity. The ability to perform diazotization and subsequent cross‑coupling allows the introduction of diverse reporter groups while maintaining the intact imidazo[1,2-a]pyrimidin-5-one pharmacophore [4].

Quality Control Reference Standard for Purity Method Development

Due to its high commercial purity (≥97%) and multi‑vendor availability , the compound can serve as a reference standard for HPLC or LC‑MS purity method development and batch‑to‑batch consistency verification in medicinal chemistry laboratories, ensuring reproducibility of biological assay results.

Quote Request

Request a Quote for 7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.